molecular formula C21H16Cl2N2O6 B11652093 Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11652093
M. Wt: 463.3 g/mol
InChI Key: NKEDRCXZLOPLLU-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, an oxazole ring, and a benzene dicarboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the dichlorophenyl and benzene dicarboxylate groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dichlorophenyl group via substitution reactions.

    Esterification: Formation of the benzene dicarboxylate moiety through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Pathways: Influence cellular signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of 1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H16Cl2N2O6

Molecular Weight

463.3 g/mol

IUPAC Name

dimethyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H16Cl2N2O6/c1-10-16(18(25-31-10)17-13(22)5-4-6-14(17)23)19(26)24-15-9-11(20(27)29-2)7-8-12(15)21(28)30-3/h4-9H,1-3H3,(H,24,26)

InChI Key

NKEDRCXZLOPLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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